molecular formula C10H13NO3 B8438978 Ethyl 3-(5-hydroxypyridin-2-yl)propanoate

Ethyl 3-(5-hydroxypyridin-2-yl)propanoate

Cat. No. B8438978
M. Wt: 195.21 g/mol
InChI Key: CCEZKOBIPUFRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-hydroxypyridin-2-yl)propanoate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(5-hydroxypyridin-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(5-hydroxypyridin-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(5-hydroxypyridin-2-yl)propanoate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 3-(5-hydroxypyridin-2-yl)propanoate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)6-4-8-3-5-9(12)7-11-8/h3,5,7,12H,2,4,6H2,1H3

InChI Key

CCEZKOBIPUFRGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=NC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of ethyl 3-(5-hydroxypyridin-2-yl)acrylate (2.30 g, 11.9 mmol, step 1 of Example 5) and 10 wt. % palladium on carbon (230 mg) in ethanol (5 mL) was stirred under hydrogen (1 atom) at room temperature for 24 h. The mixture was filtered through a pad of Celite, and washed with ethanol and the filtrate was concentrated under reduced pressure. The resulting residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (1:1) to give 1.51 g (65%) of the title compound as a yellow crystal.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
65%

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